molecular formula C15H10O3 B1200105 3-Hydroxy-8-methyl-1,4-phenanthrenedione

3-Hydroxy-8-methyl-1,4-phenanthrenedione

Cat. No.: B1200105
M. Wt: 238.24 g/mol
InChI Key: XQXKFDPEIQMZSE-UHFFFAOYSA-N
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Description

3-Hydroxy-8-methyl-1,4-phenanthrenedione is a phenanthrenedione derivative characterized by a hydroxyl group at position 3 and a methyl group at position 8 on the phenanthrenedione scaffold. This compound serves as a critical intermediate in the total synthesis of Tanshinone I, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). Wu et al. (2017) developed a streamlined synthesis route for Tanshinone I using this compound, leveraging a Diels-Alder reaction to construct the 1,4-phenanthrenedione core efficiently . While its direct biological activity remains less studied, its structural analogs exhibit significant pharmacological properties, including antitumor and antimicrobial effects.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-8-methylphenanthrene-3,4-dione

InChI

InChI=1S/C15H10O3/c1-8-3-2-4-10-9(8)5-6-11-12(16)7-13(17)15(18)14(10)11/h2-7,16H,1H3

InChI Key

XQXKFDPEIQMZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3O

Synonyms

3-hydroxy-8-methyl-1,4-phenanthrenedione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Hydroxy-8-methyl-1,4-phenanthrenedione with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Source
This compound C₁₅H₁₂O₃* 240.26* -OH (C3), -CH₃ (C8) Synthetic intermediate
Danshenxinkun A C₁₈H₁₆O₄ 296.32 -OH (C3), -CH₃ (C8), -CH(CH₂OH)CH₃ (C2) Salvia spp.
Deoxyneocryptotanshinone C₁₉H₂₂O₃ 298.38 -OH (C3), -CH(CH(CH₃)₂) (C2), -CH₃ (C8,8), tetrahydrogenated ring Salvia spp.
6,7-Dihydroxy-2-methoxy-1,4-phenanthrenedione C₁₅H₁₂O₅ 272.25 -OH (C6,7), -OCH₃ (C2) Dendrobium spp.
Ephemeranthoquinone C₁₆H₁₂O₄ 268.26 -OH (C3), -CH₃ (C9), fused dihydrofuran ring Dendrobium spp.
2,3-Dichloro-9-methoxy-1,4-phenanthrenedione C₁₅H₈Cl₂O₃ 307.14 -Cl (C2,3), -OCH₃ (C9) Synthetic (Sigma-Aldrich)

*Note: Molecular formula and weight for this compound are inferred from its role in Tanshinone I synthesis .

Key Structural Differences :

  • Substituent Diversity: Danshenxinkun A and Deoxyneocryptotanshinone feature additional hydroxylated alkyl chains or tetrahydrogenated rings, enhancing their hydrophobicity .
  • Halogenation : 2,3-Dichloro-9-methoxy-1,4-phenanthrenedione incorporates chlorine atoms, likely altering reactivity and bioavailability .
  • Ring Modifications: Ephemeranthoquinone contains a fused dihydrofuran ring, distinguishing it from simpler phenanthrenediones .
Antitumor Activity

Compounds isolated from Dendrobium spp. demonstrate broad-spectrum antitumor effects:

  • 6,7-Dihydroxy-2-methoxy-1,4-phenanthrenedione (Compound 4) : Exhibited IC₅₀ values of 12.3 μM (HL-60), 9.8 μM (A549), and 14.7 μM (MCF-7) .
  • Ephemeranthoquinone (Compound 5): Moderate activity against A549 cells (IC₅₀ = 18.2 μM) .

Comparison : The target compound’s synthetic role contrasts with natural analogs’ direct antitumor efficacy. Hydroxyl and methoxy groups in Dendrobium derivatives correlate with enhanced cytotoxicity .

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